5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide
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Overview
Description
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexylsulfamoyl group, a methoxy group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with propylamine under dehydrating conditions.
Introduction of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group can be introduced via a sulfonamide formation reaction, where cyclohexylamine reacts with a sulfonyl chloride derivative of the benzamide core.
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(cyclohexylsulfamoyl)-2-hydroxy-N-propylbenzamide.
Reduction: Formation of 5-(cyclohexylamino)-2-methoxy-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in studies to understand its interaction with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(cyclohexylsulfamoyl)-2-methoxy-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
5-(cyclohexylsulfamoyl)-2-ethoxy-N-propylbenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-11-18-17(20)15-12-14(9-10-16(15)23-2)24(21,22)19-13-7-5-4-6-8-13/h9-10,12-13,19H,3-8,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVGYZGEVZCHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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